

A Technical Guide to 2-Chloronicotinoyl Chloride: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Chloronicotinoyl chloride

Cat. No.: B127935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloronicotinoyl chloride**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent use, and illustrates relevant chemical workflows.

Core Properties of 2-Chloronicotinoyl Chloride

2-Chloronicotinoyl chloride is a reactive compound valued for its role as a building block in complex organic synthesis. Below is a summary of its key quantitative data.

Property	Value	Citations
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[1][2][3]
Molecular Weight	176.00 g/mol	[1][2][3]
CAS Number	49609-84-9	[1][2][3]
Appearance	Solid	
Melting Point	39-44 °C	
IUPAC Name	2-chloropyridine-3-carbonyl chloride	
Synonyms	2-Chloropyridine-3-carbonyl chloride, 2-chloro-3-pyridinecarbonyl chloride	[3]

Experimental Protocols

Detailed methodologies for the synthesis of **2-Chloronicotinoyl chloride** and its application in the production of the fungicide Boscalid are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of 2-Chloronicotinoyl Chloride from 2-Chloronicotinic Acid

This protocol describes the synthesis of **2-Chloronicotinoyl chloride** via the reaction of 2-chloronicotinic acid with thionyl chloride.

Materials:

- 2-chloronicotinic acid (10.24 g, 0.065 mole)
- 1,2-dichloroethane (20 ml)
- Thionyl chloride (9.5 ml)
- Reflux apparatus

- Rotary evaporator

Procedure:

- To a reaction flask, add 10.24 g (0.065 mole) of 2-chloronicotinic acid and 20 ml of 1,2-dichloroethane.
- Add 9.5 ml of thionyl chloride to the mixture.
- Heat the mixture to reflux and maintain for 1 hour.^[1]
- After 1 hour, allow the reaction mixture to cool.
- Concentrate the mixture using a rotary evaporator to remove the solvent and excess thionyl chloride.
- The resulting product is 11.9 g of **2-chloronicotinoyl chloride**, which appears as an orange-colored oil and solidifies upon standing at room temperature.^[1]

Synthesis of Boscalid using 2-Chloronicotinoyl Chloride

This protocol outlines the amidation reaction between **2-Chloronicotinoyl chloride** and 2-(4-chlorophenyl)aniline to synthesize Boscalid, a widely used fungicide.

Materials:

- 2-(4-chlorophenyl)aniline
- **2-Chloronicotinoyl chloride**
- Dichloroethane
- Reflux apparatus
- Standard laboratory glassware for extraction and filtration

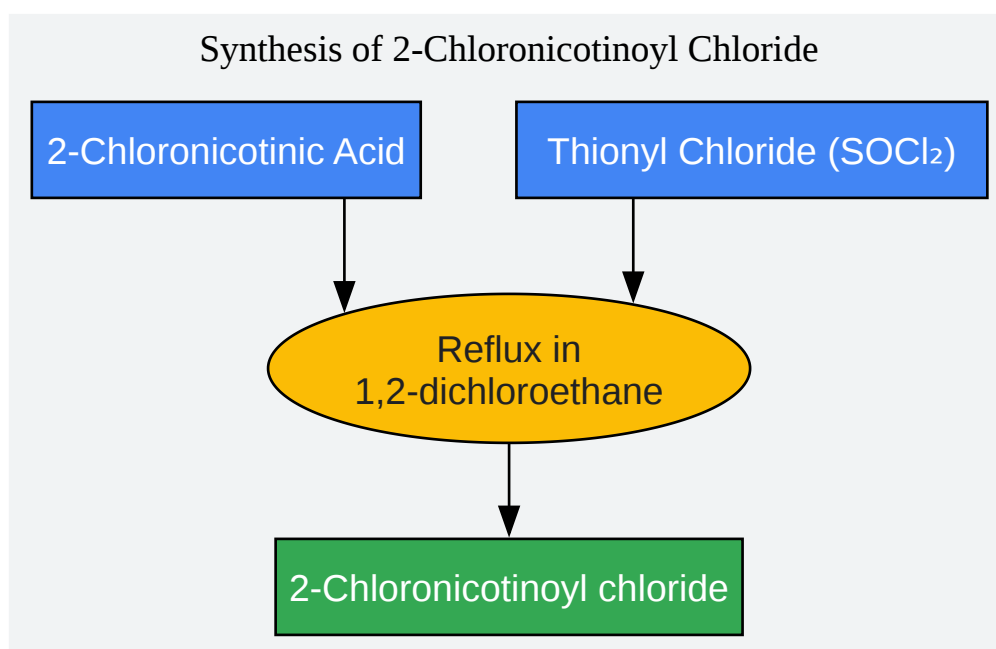
Procedure:

- Prepare a solution of 2-(4-chlorophenyl)aniline in dichloroethane within a reaction vessel.

- A solution of **2-chloronicotinoyl chloride** (1.017 mol) in dichloroethane is added dropwise to the 2-(4-chlorophenyl)aniline solution over a period of 5-6 hours.[4]
- Once the addition is complete, heat the reaction mixture to reflux for 1 hour.[4]
- Cool the reaction to 30°C and add water.
- Heat the mixture to 60-70°C for 30 minutes, followed by stirring for 15 minutes.
- Cool the mixture to room temperature and separate the aqueous layer.
- The organic layer, containing Boscalid, is washed with a 5% sodium carbonate solution and then with water.[5][6]
- The final product can be isolated by crystallization from the organic solvent.[4][5][6]

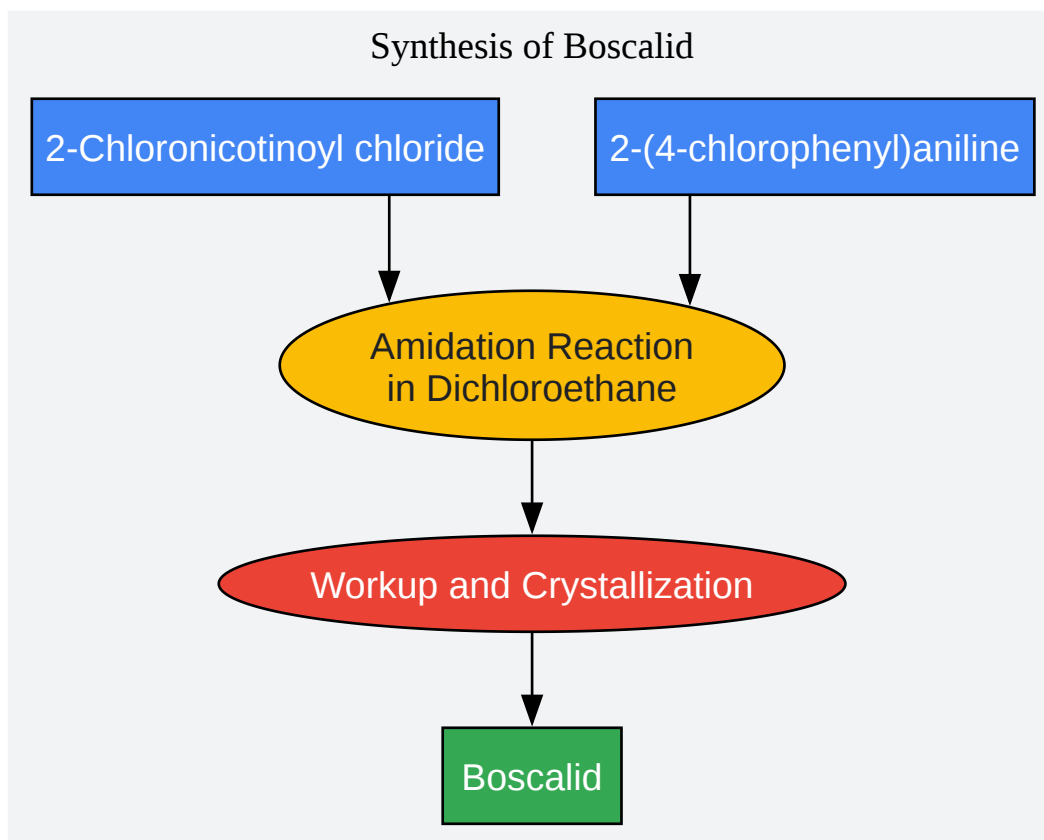
Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of **2-Chloronicotinoyl chloride** and its subsequent use in the synthesis of Boscalid. A diagram detailing the mechanism of action for SDHI fungicides is also provided for context in drug and pesticide development.



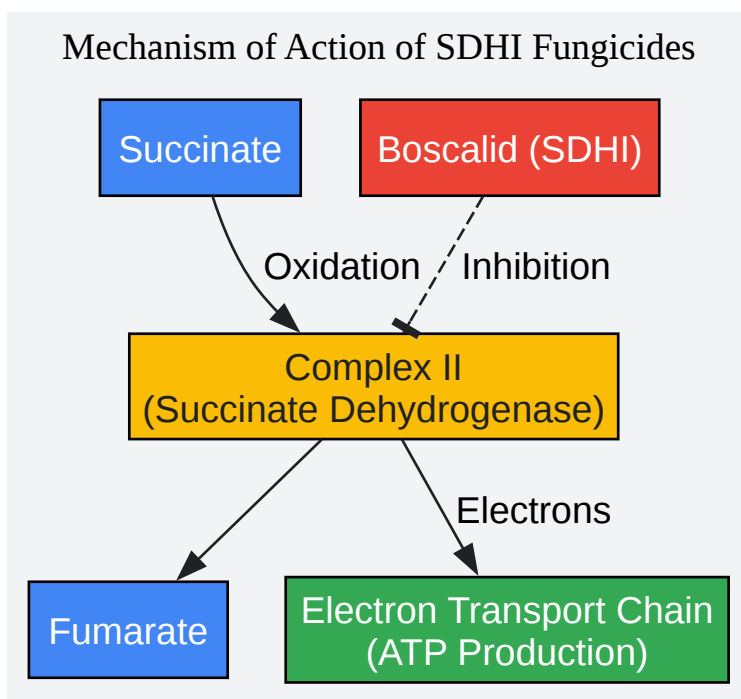
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Caption: Workflow for the synthesis of **2-Chloronicotinoyl chloride**.



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Caption: Experimental workflow for the synthesis of Boscalid.



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Caption: Inhibition of Complex II by SDHI fungicides like Boscalid.

Safety and Handling

2-Chloronicotinoyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation. The compound is sensitive to moisture and can react violently with water. When handling this chemical, it is imperative to use personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-Chloronicotinoyl chloride is a vital intermediate with significant applications in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in these fields. The protocols and diagrams provided in this guide offer a foundational resource for the safe and effective use of this compound in a laboratory and industrial context.

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